PAR-4 (1-6) amide (human) is a peptide derived from the protease-activated receptor-4, which plays a crucial role in various physiological processes, including platelet activation and inflammatory responses. This compound is particularly significant in the context of cardiovascular health and cancer biology. The sequence of PAR-4 (1-6) amide is Glycine-Tyrosine-Proline-Glycine-Glutamine-Valine with the molecular formula C28H42N8O8 and a molecular weight of 618.7 g/mol .
PAR-4 (1-6) amide is classified as a bioactive peptide and is sourced from human biological systems, specifically linked to the activation of platelets and immune cells. Its classification within pharmacology includes roles in modulating signaling pathways related to inflammation and thrombosis, making it a potential target for therapeutic interventions in diseases such as cancer and cardiovascular disorders .
The synthesis of PAR-4 (1-6) amide typically involves solid-phase peptide synthesis techniques, which allow for the sequential addition of amino acids to form the desired peptide chain. The process generally includes:
PAR-4 (1-6) amide primarily participates in biochemical interactions rather than traditional chemical reactions. Its main reactions involve binding to specific receptors, particularly protease-activated receptor-4, which triggers intracellular signaling cascades leading to various physiological effects.
Upon binding to its receptor, PAR-4 (1-6) amide induces conformational changes that activate G-proteins, leading to downstream signaling events such as calcium mobilization and platelet activation .
The mechanism of action for PAR-4 (1-6) amide involves its interaction with protease-activated receptor-4, which is expressed on various cell types, including platelets and endothelial cells. Upon binding:
The effective concentration required for significant receptor activation has been studied, indicating that low nanomolar concentrations can elicit robust biological responses.
Studies have shown that modifications at certain positions within the peptide sequence can enhance its stability and biological activity, highlighting the importance of structure-function relationships in peptide design .
PAR-4 (1-6) amide has several scientific applications, particularly in:
The hexapeptide PAR-4 (1-6) amide (human) (Glycine-Tyrosine-Proline-Glycine-Glutamine-Valine-NH₂) represents the N-terminal tethered ligand domain of human protease-activated receptor 4 (PAR4). Its molecular formula is C₂₈H₄₂N₈O₈, with a molecular weight of 618.7 g/mol . This sequence constitutes the physiologically relevant endogenous agonist revealed after thrombin-mediated cleavage at Arg⁴⁷. Structural analyses reveal that:
Table 1: Structural Features of PAR-4 (1-6) Amide and Receptor Interaction Sites
Peptide Position | Residue | Interaction Domain | Functional Role |
---|---|---|---|
1 | Glycine | TM7 (Ser²⁵⁸) | Hydrogen bonding, flexibility |
2 | Tyrosine | ECL2 (Phe⁸⁷, Leu⁸⁹) | Hydrophobic stabilization |
3 | Proline | TM3 (Tyr¹⁵³) | Structural turn induction |
5 | Glutamine | TM7 (Glu²⁶⁰) | Ionic attraction |
6 | Valine | TM3 (Ile¹⁴⁹) | Hydrophobic anchoring |
Unlike PAR1, PAR4 lacks a hirudin-like exosite, relying instead on an anionic cluster (Asp⁵⁷, Asp⁵⁹, Glu⁶², Asp⁶⁵) for thrombin docking prior to cleavage [4] [8]. This structural distinction explains PAR4's lower thrombin sensitivity (~10-fold higher Kₘ than PAR1) and its dependence on co-factors like PAR1 for efficient activation at physiological thrombin concentrations [4].
Proteolytic unmasking of PAR-4 (1-6) amide triggers irreversible PAR4 activation through a multi-step mechanism:
Notably, synthetic PAR-4 (1-6) amide applied exogenously activates PAR4 independently of proteolysis, with an EC₅₀ of 15–20 μM for platelet aggregation [9]. This demonstrates its intrinsic agonist properties, though it exhibits ~10-fold lower potency than the tethered ligand due to reduced local concentration and faster dissociation kinetics [4].
PAR4 activation by its tethered ligand initiates simultaneous coupling to multiple Gα proteins, generating distinct signaling branches:
Table 2: Downstream Signaling Effectors of PAR4 Activation
G-Protein | Immediate Effector | Second Messengers | Functional Outcomes |
---|---|---|---|
Gq | PLCβ | IP₃, DAG, Ca²⁺ release | Platelet granule secretion, integrin activation |
G12/13 | RhoGEFs | RhoA-GTP, ROCK activation | Cytoskeletal remodeling, sustained platelet shape change |
Gi | Adenylate cyclase | ↓cAMP | Amplification of activation signals |
Arrestin | MAP kinases | ERK1/2 phosphorylation | Gene expression regulation (in nucleated cells) |
Sustained signaling differentiates PAR4 from PAR1:
In human colon cancer models, PAR4 activation by PAR-4 (1-6) amide analogs induces p42/p44 MAPK phosphorylation and increases cell motility by 2-fold via G12/13-mediated RhoA activation [10]. This highlights PAR4's role beyond hemostasis, extending to pathophysiological processes like cancer progression.
The kinetic disparity between PAR1 and PAR4 signaling enables thrombin to generate biphasic responses: rapid, transient signaling via PAR1 initiates platelet activation, while sustained PAR4 signaling drives thrombus stabilization and inflammatory processes [2] [4]. This temporal coordination underscores the physiological significance of the PAR4 tethered ligand structure and its engagement dynamics.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: